1,4-DI-Tert-butyl-2,3,5,6-tetrafluorobenzene
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Overview
Description
1,4-DI-Tert-butyl-2,3,5,6-tetrafluorobenzene is an organic compound with the molecular formula C14H18F4 It is characterized by the presence of two tert-butyl groups and four fluorine atoms attached to a benzene ring
Preparation Methods
The synthesis of 1,4-DI-Tert-butyl-2,3,5,6-tetrafluorobenzene typically involves the introduction of tert-butyl groups and fluorine atoms onto a benzene ring. One common method involves the use of tert-butyl chloride and a fluorinating agent in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the selective substitution of hydrogen atoms with fluorine and tert-butyl groups .
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield .
Chemical Reactions Analysis
1,4-DI-Tert-butyl-2,3,5,6-tetrafluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effect of the fluorine atoms, making the benzene ring more susceptible to nucleophilic attack.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, it is likely that the tert-butyl groups can undergo oxidation to form tert-butyl alcohols under appropriate conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, where it acts as an aryl halide to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-DI-Tert-butyl-2,3,5,6-tetrafluorobenzene has several applications in scientific research:
Material Science: It is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique structural properties.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those requiring fluorinated aromatic compounds.
Chemical Sensors: Its fluorinated structure makes it suitable for use in chemical sensors and detection devices.
Mechanism of Action
The mechanism by which 1,4-DI-Tert-butyl-2,3,5,6-tetrafluorobenzene exerts its effects is primarily through its chemical reactivity. The electron-withdrawing fluorine atoms increase the compound’s electrophilicity, making it more reactive towards nucleophiles. This property is exploited in various chemical reactions, including nucleophilic aromatic substitution and coupling reactions .
Comparison with Similar Compounds
1,4-DI-Tert-butyl-2,3,5,6-tetrafluorobenzene can be compared to other similar compounds such as:
1,4-BIS (TRIMETHYLSILYL)-2,3,5,6-TETRAFLUOROBENZENE: This compound also contains fluorine atoms on a benzene ring but has trimethylsilyl groups instead of tert-butyl groups.
1,4-BIS (DIPHENYLSILYL)-2,3,5,6-TETRAFLUOROBENZENE: Similar in structure but with diphenylsilyl groups, offering different reactivity and applications.
2,6-DI-TERT-BUTYL-1,4-BENZOQUINONE: This compound has tert-butyl groups but differs in having a quinone structure, leading to different chemical properties and uses.
The uniqueness of this compound lies in its combination of tert-butyl and fluorine substituents, which impart distinct reactivity and stability compared to its analogs .
Properties
CAS No. |
54111-17-0 |
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Molecular Formula |
C14H18F4 |
Molecular Weight |
262.29 g/mol |
IUPAC Name |
1,4-ditert-butyl-2,3,5,6-tetrafluorobenzene |
InChI |
InChI=1S/C14H18F4/c1-13(2,3)7-9(15)11(17)8(14(4,5)6)12(18)10(7)16/h1-6H3 |
InChI Key |
SOUQAPNRIRYTOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=C(C(=C1F)F)C(C)(C)C)F)F |
Origin of Product |
United States |
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